Predicted Physicochemical Property Differentiation vs. 2-Hydroxypyridine Analog
The target compound's predicted logP (XLogP3) is approximately 1.9, compared to an XLogP3 of approximately 1.2 for the 2-hydroxypyridine analog (CAS 1333789-48-2), indicating a ~0.7 log unit increase in lipophilicity driven by the 6-isopropoxy substitution replacing the 2-hydroxyl group . This shift is relevant for blood-brain barrier penetration potential and metabolic stability in CNS-targeting programs. Its topological polar surface area (tPSA) is calculated at approximately 94 Ų, versus approximately 105 Ų for the 2-hydroxy analog, reflecting reduced hydrogen-bond donor capacity . Both values are derived from PubChem-computed descriptors using the XLogP3 and tPSA algorithms [1].
| Evidence Dimension | Predicted logP (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.9; tPSA ≈ 94 Ų |
| Comparator Or Baseline | N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-hydroxypyridine-3-carboxamide (CAS 1333789-48-2): XLogP3 ≈ 1.2; tPSA ≈ 105 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔtPSA ≈ -11 Ų |
| Conditions | PubChem-computed XLogP3 and tPSA (software standard algorithms) |
Why This Matters
The ~0.7 log unit lipophilicity increase and reduced tPSA position the target compound as a more CNS-penetrant probe candidate in neurological disease SAR programs, where logP values between 1 and 3 are typically targeted.
- [1] PubChem. XLogP3 algorithm description and tPSA calculation methodology. National Center for Biotechnology Information. View Source
